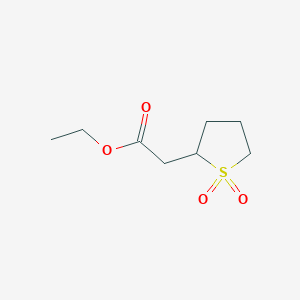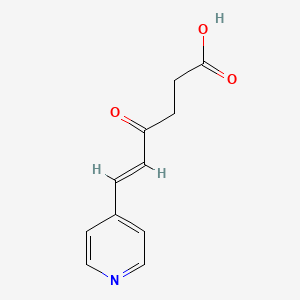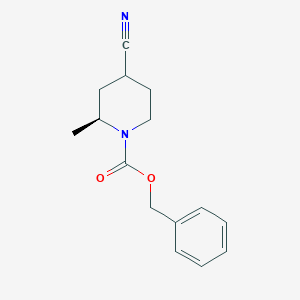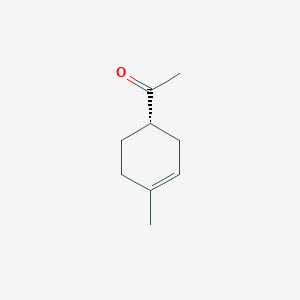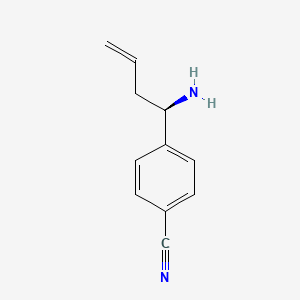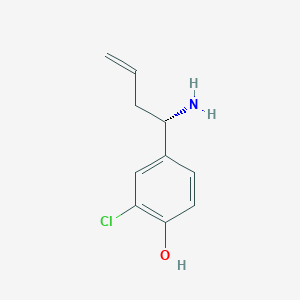
(S)-4-(1-Aminobut-3-en-1-yl)-2-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(1-Aminobut-3-en-1-yl)-2-chlorophenol is a chiral compound with a specific stereochemistry at the amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminobut-3-en-1-yl)-2-chlorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorophenol and 1-aminobut-3-en-1-yl derivatives.
Reaction Conditions: The key steps involve nucleophilic substitution reactions, where the amino group is introduced to the phenol ring. This is often achieved using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques, using chiral catalysts or resolving agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, often employing automated systems for precise control of temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(1-Aminobut-3-en-1-yl)-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Quinones.
Reduction: Primary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-4-(1-Aminobut-3-en-1-yl)-2-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (S)-4-(1-Aminobut-3-en-1-yl)-2-chlorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by forming covalent or non-covalent interactions, thereby affecting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-4-(1-Aminobut-3-en-1-yl)-2-chlorophenol: The enantiomer of the compound with different stereochemistry.
4-(1-Aminobut-3-en-1-yl)-2-fluorophenol: A similar compound with a fluorine atom instead of chlorine.
4-(1-Aminobut-3-en-1-yl)-2-bromophenol: A similar compound with a bromine atom instead of chlorine.
Uniqueness
(S)-4-(1-Aminobut-3-en-1-yl)-2-chlorophenol is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other halogen-substituted analogs. The presence of the chlorine atom also imparts distinct electronic and steric properties, influencing its reactivity and interactions with molecular targets.
Propiedades
Fórmula molecular |
C10H12ClNO |
|---|---|
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
4-[(1S)-1-aminobut-3-enyl]-2-chlorophenol |
InChI |
InChI=1S/C10H12ClNO/c1-2-3-9(12)7-4-5-10(13)8(11)6-7/h2,4-6,9,13H,1,3,12H2/t9-/m0/s1 |
Clave InChI |
NXIGHDQLDUUBEA-VIFPVBQESA-N |
SMILES isomérico |
C=CC[C@@H](C1=CC(=C(C=C1)O)Cl)N |
SMILES canónico |
C=CCC(C1=CC(=C(C=C1)O)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


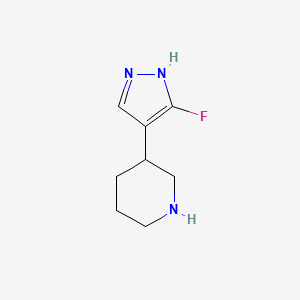
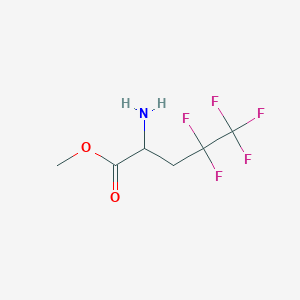
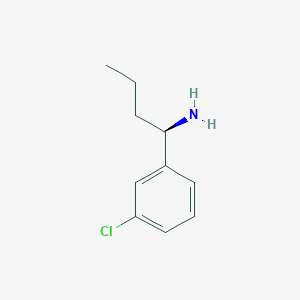
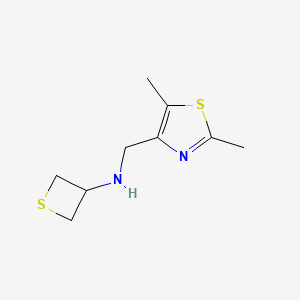
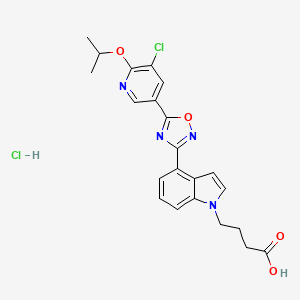
![5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15226171.png)

